Salvinorin A Carbamate

説明

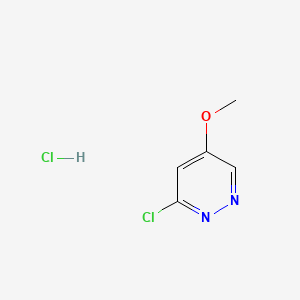

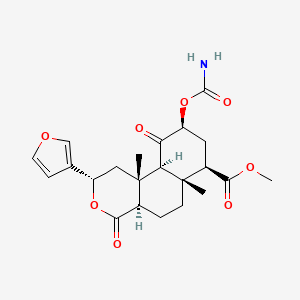

Salvinorin A Carbamate is a potent κ-opioid receptor (KOR) full agonist . It is almost as potent as Salvinorin A with EC 50 values of 6.2 and 4.5 nM, respectively, for activation of the human KOR . The addition of a carbamate group to Salvinorin A increases its biological stability by decreasing deacetylation .

Synthesis Analysis

The synthesis of Salvinorin A and its analogs has been a subject of extensive research . A 10-step synthesis of 20-nor-Salvinorin A was reported, which involved the use of a sterically confined organocatalyst to dissociate acidity from reactivity and effect Robinson annulation of an unactivated nucleophile/unstable electrophile pair . Another study reported a formal total synthesis of Salvinorin A, which involved the generation of the quaternary stereocenter at the C9 position of Salvinorin A precursors by the Claisen rearrangement .

Molecular Structure Analysis

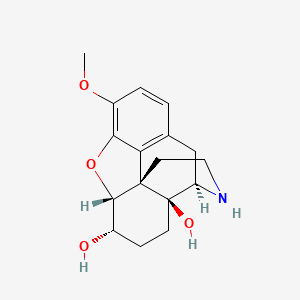

Salvinorin A Carbamate has a molecular formula of C22H27NO8 and an average mass of 433.452 Da . The structure of Salvinorin A Carbamate is complex, with several functional groups contributing to its biological activity .

Chemical Reactions Analysis

The aminolysis pathways of carbaryl, a model carbamate insecticide, have been investigated . The study explored uncatalyzed, base-catalyzed, and water-catalyzed aminolyses. The most favorable mechanism was found to be the E1cB channel for all of the aminolysis reactions in the gas phase .

Physical And Chemical Properties Analysis

Salvinorin A Carbamate is a crystalline solid with a formula weight of 433.5 . It has a solubility of 1 mg/ml in Acetonitrile and DMF, 2 mg/ml in DMSO, and 0.5 mg/ml in DMSO:PBS (pH 7.2) (1:1) .

科学的研究の応用

Analgesic Applications

Salvinorin A (SalA) exhibits high selectivity for the kappa opioid receptor (KOR), making it a promising analgesic to overcome the current opioid crisis . It was the first nitrogen-lacking agonist discovered for the opioid receptors .

Neuroprotective Medicine

Preclinical studies suggest potential therapeutic applications for Salvinorin A as a neuroprotective medicine . This could be beneficial in conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.

Anti-inflammatory Applications

Salvinorin A also has potential therapeutic applications as an anti-inflammatory agent . This could be useful in conditions like arthritis, inflammatory bowel disease, and other inflammatory conditions.

Research on Opioid Receptors

Salvinorin A has been used in research to understand the binding mode of substances at the Kappa Opioid Receptor . This research could lead to the development of new analgesics with improved clinical usability .

Understanding Pharmacokinetics and Pharmacodynamics

Research on Salvinorin A has contributed to our understanding of the pharmacokinetics and pharmacodynamics of psychoactive substances . This includes understanding its absorption, distribution, metabolism, and elimination .

Potential Use in Autoimmune Diseases

Although not directly related to Salvinorin A, carbamates have been used in medicine for myasthenia gravis, an autoimmune disease . Further research could explore if Salvinorin A Carbamate has potential applications in this area.

作用機序

Target of Action

Salvinorin A Carbamate is a potent κ-opioid receptor (KOR) full agonist . The KOR is a type of opioid receptor that plays a key role in the perception of pain, consciousness, motor control, and mood . The high selectivity of Salvinorin A Carbamate for the KOR makes it a promising candidate for the development of analgesics and other therapeutic agents .

Mode of Action

Salvinorin A Carbamate interacts with the KOR, activating it to produce a range of effects. As a full agonist, it binds to the receptor and induces a maximal response. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .

Biochemical Pathways

The biochemical pathways affected by Salvinorin A Carbamate are primarily those associated with the KOR. Activation of the KOR can lead to various downstream effects, including analgesia and alterations in mood and consciousness

Pharmacokinetics

Salvinorin A, the parent compound of Salvinorin A Carbamate, is known to be rapidly absorbed through the oral mucosa or the respiratory tract . It is quickly metabolized in the gastrointestinal system to its major inactive metabolite, salvinorin B, when swallowed . Salvinorin A is rapidly distributed, with accumulation in the brain, and quickly eliminated . Its pharmacokinetic parameters parallel well with the short-lived psychoactive and physiological effects

Result of Action

The molecular and cellular effects of Salvinorin A Carbamate’s action are primarily due to its interaction with the KOR. Activation of this receptor can lead to a range of effects, including analgesia, alterations in mood and consciousness, and potentially hallucinogenic effects

将来の方向性

特性

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGZEVOZWRYEL-XOKLNVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salvinorin A Carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

](/img/no-structure.png)

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B593791.png)